N-(2-tert-butyl-5-oxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-chlorobenzamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry
Preparation Methods
The synthesis of N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-chlorobenzamide involves several steps. The reaction conditions typically involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper . Industrial production methods may employ microwave-assisted synthesis or green chemistry approaches to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols
Scientific Research Applications
N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-chlorobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-chlorobenzamide involves its interaction with specific molecular targets. It can form hydrogen bonds and π-stacking interactions with amino acids in proteins, influencing their function . The compound may also induce apoptosis in cancer cells by activating specific pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-chlorobenzamide can be compared with other pyrazole derivatives such as:
1-(5-tert-butyl-2-methyl-2H-pyrazol-3-yl)-3-(4-chlorophenyl)-urea: This compound has a similar pyrazole core but differs in its functional groups and biological activities.
5-amino-1-tert-butylpyrazole-4-carboxamide: Known for its inhibitory activity against specific enzymes, this compound shares structural similarities but has distinct pharmacological properties.
The uniqueness of N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-chlorobenzamide lies in its specific substitutions and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H18ClN3O2S |
---|---|
Molecular Weight |
351.9 g/mol |
IUPAC Name |
N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-chlorobenzamide |
InChI |
InChI=1S/C16H18ClN3O2S/c1-16(2,3)20-14(12-8-23(22)9-13(12)19-20)18-15(21)10-5-4-6-11(17)7-10/h4-7H,8-9H2,1-3H3,(H,18,21) |
InChI Key |
UYJWHCXBAHOTSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)CC2=N1)NC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.